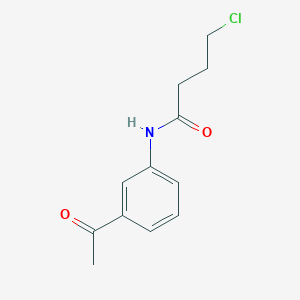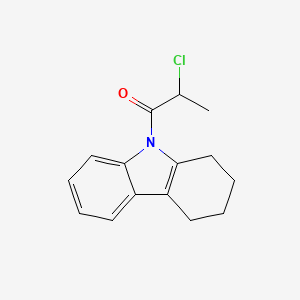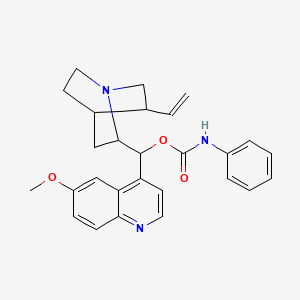
5-amino-1-phenyl-1H-pyrazole-4-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-1-phenyl-1H-pyrazole-4-carbothioamide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbothioamide typically involves the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction can be facilitated using various catalysts and reagents, such as alumina–silica-supported manganese dioxide in water . The reaction conditions often include room temperature and the use of green solvents to make the process environmentally benign.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and the use of heterogeneous catalysts are likely to be employed to ensure high yield and sustainability. The use of recyclable catalysts and aqueous conditions can make the industrial synthesis more efficient and eco-friendly .
Chemical Reactions Analysis
Types of Reactions
5-amino-1-phenyl-1H-pyrazole-4-carbothioamide undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents like molecular iodine or metal oxides.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often facilitated by bases like piperidine.
Common Reagents and Conditions
Oxidation: Molecular iodine, metal oxides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Piperidine, sodium acetate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups to the pyrazole ring .
Scientific Research Applications
5-amino-1-phenyl-1H-pyrazole-4-carbothioamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 5-amino-1-phenyl-1H-pyrazole-4-carbothioamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile
- 5-amino-1-phenyl-1H-pyrazole-4-carboxamide
- 5-amino-1-phenyl-1H-pyrazole-4-sulfonamide
Uniqueness
5-amino-1-phenyl-1H-pyrazole-4-carbothioamide is unique due to its specific thioamide functional group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various synthetic and medicinal applications .
Properties
CAS No. |
661491-47-0 |
|---|---|
Molecular Formula |
C10H10N4S |
Molecular Weight |
218.28 g/mol |
IUPAC Name |
5-amino-1-phenylpyrazole-4-carbothioamide |
InChI |
InChI=1S/C10H10N4S/c11-9-8(10(12)15)6-13-14(9)7-4-2-1-3-5-7/h1-6H,11H2,(H2,12,15) |
InChI Key |
SHWLFKFVZSPCFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C(=S)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[[2-(2-Fluoroethyl)pyrazol-3-yl]methylamino]methyl]phenol;hydrochloride](/img/structure/B12222995.png)
![2-[5-(2,2-Dimethylcyclopropanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine](/img/structure/B12223010.png)

![Methyl 2-[4-(3,3,3-trifluoropropyl)piperazin-1-yl]propanoate](/img/structure/B12223017.png)

![1-(difluoromethyl)-N-[(2-ethylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B12223026.png)
![N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-2-phenylethanamine;hydrochloride](/img/structure/B12223031.png)
![3-(2-Methoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12223033.png)

![1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12223046.png)
![N-[(1,3-dimethylpyrazol-4-yl)methyl]-3-methyl-1-propylpyrazol-4-amine;hydrochloride](/img/structure/B12223057.png)
![1-(4-bromo-2-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B12223064.png)
![3-[4-(Thiolan-3-yl)-1,4-diazepane-1-carbonyl]-4,5,6,7-tetrahydro-1,2-benzoxazole](/img/structure/B12223065.png)

